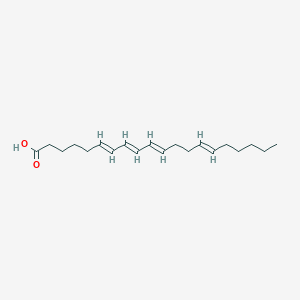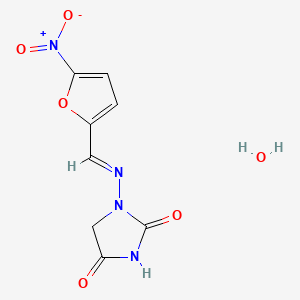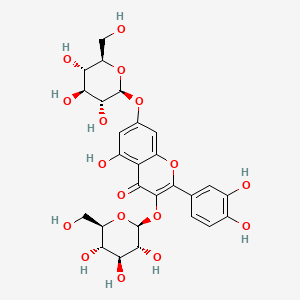
Quercetin 3,7-diglucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Quercetin 3,7-diglucoside is an antioxidant that can be obtained from the leaves of Ficus carica L . It has a molecular formula of C27H30O17 .
Synthesis Analysis
The synthesis of Quercetin 3,7-diglucoside involves a biocatalytic process. The onion-derived enzyme, UGT73G1, coupled with sucrose synthase, StSUS1, from Solanum tuberosum forms a circulatory system to produce quercetin-3,4 ′-O-diglucoside from quercetin .Molecular Structure Analysis
The molecular structure of Quercetin 3,7-diglucoside is defined by its molecular formula C27H30O17. It has an average mass of 626.517 Da and a monoisotopic mass of 626.148315 Da .Chemical Reactions Analysis
Quercetin 3,7-diglucoside has been studied for its antioxidant properties. It has been found to have a significant effect on α-glucosidase and glycation, which are closely related to the treatment of type 2 diabetes mellitus (DM) and its complications .Physical And Chemical Properties Analysis
Quercetin 3,7-diglucoside has a molecular formula of C27H30O17, an average mass of 626.517 Da, and a monoisotopic mass of 626.148315 Da .科学的研究の応用
Antioxidant and Anti-inflammatory Properties
Quercetin 3,7-diglucoside, a form of quercetin, exhibits potent antioxidant activities. It acts as a free radical scavenger, impacting glutathione levels, enzymatic activity, and signal transduction pathways related to oxidative stress (Dong Xu et al., 2019). Additionally, the glycosylation of quercetin enhances its bioavailability and interaction with liposome membranes, playing a role in antioxidative and anti-inflammatory actions (P. Strugała et al., 2017).
Cancer Prevention and Therapeutic Potential
Research suggests that quercetin 3,7-diglucoside may play a role in cancer prevention. It interacts with molecular targets relevant to cancer, modulating signal transduction pathways associated with inflammation and carcinogenesis (A. Murakami et al., 2008). Further studies indicate quercetin derivatives have significant anticancer activity, influenced by the type and position of the substituent group (Abd. Kakhar Umar et al., 2021).
Neuroprotective Effects
Quercetin 3,7-diglucoside shows promising neuroprotective effects. A study demonstrated its role in promoting cell survival and decreasing apoptosis in human striatal precursor cells under nutrient deprivation, suggesting its potential in treating neurodegenerative disorders (E. Sarchielli et al., 2018).
Intestinal Absorption and Metabolism
Quercetin glycosides, including quercetin 3,7-diglucoside, undergo specific intestinal absorption and metabolism processes. They are subject to deglycosidation and absorption in the small intestine, involving interactions with glucose transport systems and subsequent metabolic conversion (K. Murota & J. Terao, 2003).
Biological Activity and Molecular Interactions
The biological activity of quercetin glucuronides, derivatives of quercetin glycosides, depends on their conjugation position. They retain some biological activity, influencing enzymes like xanthine oxidase and lipoxygenase, thus contributing to their health effects (A. Day et al., 2000).
作用機序
Safety and Hazards
将来の方向性
Quercetin 3,7-diglucoside has shown potential in the treatment of type 2 diabetes mellitus (DM) and its complications. Future research is needed to better understand inter-individual and temporal variation in plasma quercetin phase-2 conjugates, their mechanisms of action including deglucuronidation and desulfation both in vitro and in vivo, tissue accumulation and washout, as well as potential for synergy or antagonism with other quercetin metabolites and metabolites of other dietary phytochemicals .
特性
CAS番号 |
6892-74-6 |
|---|---|
分子式 |
C27H30O17 |
分子量 |
626.5 g/mol |
IUPAC名 |
2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one |
InChI |
InChI=1S/C27H30O17/c28-6-14-17(33)20(36)22(38)26(42-14)40-9-4-12(32)16-13(5-9)41-24(8-1-2-10(30)11(31)3-8)25(19(16)35)44-27-23(39)21(37)18(34)15(7-29)43-27/h1-5,14-15,17-18,20-23,26-34,36-39H,6-7H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1 |
InChIキー |
BNSCASRSSGJHQH-DEFKTLOSSA-N |
異性体SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |
SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |
正規SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |
その他のCAS番号 |
6892-74-6 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![TG(16:0/16:1(9Z)/18:0)[iso6]](/img/structure/B1243929.png)
![TG(16:0/18:0/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1243930.png)

![2-[(E)-[(3Z)-3-(diaminomethylidenehydrazinylidene)-1,1,1-trifluoropropan-2-ylidene]amino]guanidine](/img/structure/B1243937.png)
![3-ethyl-5-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B1243940.png)
![N-[(E)-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylideneamino]-1H-indole-3-carboxamide](/img/structure/B1243941.png)
![4-[(E)-4-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)but-3-enyl]-2-methoxyphenol](/img/structure/B1243943.png)
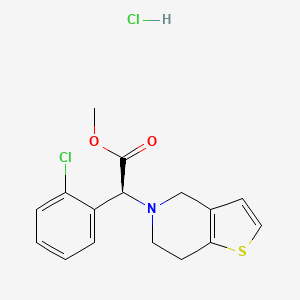
![5-[Bis(carboxymethyl)amino]-3-(carboxymethyl)-4-cyano-2-thiophenecarboxylic acid; strontium](/img/structure/B1243945.png)
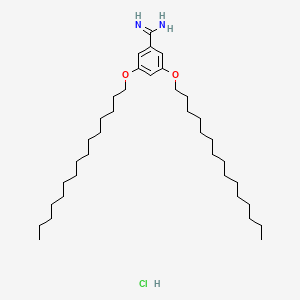
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-enoyl]oxy-10,14,17,17-tetramethyl-11-oxo-12-propanoyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1243947.png)
